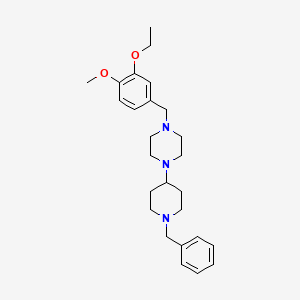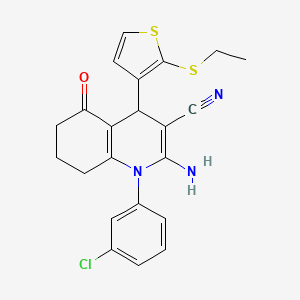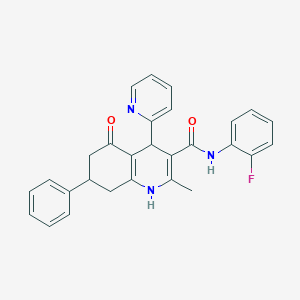![molecular formula C19H18N4O3 B11641667 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11641667.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-(1H-pyrazol-1-yl)methylbenzohydrazide in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS); reactions are conducted in organic solvents such as dichloromethane or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another hydrazone derivative with distinct properties due to the presence of a fluorine atom.
Uniqueness
N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the pyrazole moiety, enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-18-11-14(6-7-17(18)24)12-20-22-19(25)16-5-2-4-15(10-16)13-23-9-3-8-21-23/h2-12,24H,13H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
AURQMFMEYVTULV-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC(=C2)CN3C=CC=N3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)

![2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11641596.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11641601.png)

![ethyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641613.png)
![3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11641638.png)
![(2Z)-2-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641646.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11641648.png)
![N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide](/img/structure/B11641657.png)
![4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11641671.png)
![2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol](/img/structure/B11641673.png)
![(2Z)-6-methyl-2-[4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11641677.png)

